2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Description
2-(2H-1,3-Benzodioxol-5-yloxy)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a synthetic acetamide derivative featuring a benzodioxol-5-yloxy group linked via an acetamide bridge to a phenyl-imidazo[2,1-b][1,3]thiazole moiety. The benzodioxol group (a methylenedioxy aromatic ring) is associated with enhanced metabolic stability and membrane permeability, while the imidazothiazole core is a privileged scaffold in medicinal chemistry, often linked to kinase inhibition and antiviral activity .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c24-19(11-25-13-5-6-17-18(9-13)27-12-26-17)21-15-4-2-1-3-14(15)16-10-23-7-8-28-20(23)22-16/h1-10H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLRPTCNPKLTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The compound features two significant moieties:
- Benzodioxole : Known for its diverse biological activities.
- Imidazo[2,1-b][1,3]thiazole : Associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, leading to downstream biochemical effects. The exact pathways are under investigation but may involve:
- Enzyme inhibition : Targeting enzymes involved in critical metabolic pathways.
- Receptor modulation : Interacting with specific receptors to elicit physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that derivatives of benzodioxole exhibit potent anticancer properties. For instance:
- A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM .
- In vivo studies indicated a reduction in tumor size in xenograft models, suggesting potential for therapeutic applications.
2. Antidiabetic Effects
Recent investigations into benzodioxole derivatives have highlighted their potential as antidiabetic agents:
- A study reported that specific derivatives inhibited α-amylase with IC50 values of 0.68 µM, indicating their ability to manage blood glucose levels effectively .
- In vivo tests on diabetic mice showed a significant reduction in blood glucose levels after treatment with related compounds.
Comparative Analysis
To better understand the biological activity of This compound , a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Benzodioxole derivative | Anticancer | 26–65 µM |
| Compound B | Imidazo[2,1-b][1,3]thiazole derivative | Antidiabetic | 0.68 µM |
| Compound C | Related benzodioxole | α-Amylase Inhibition | 0.85 µM |
Study 1: Anticancer Efficacy
A study conducted on a series of benzodioxole derivatives demonstrated their efficacy against multiple cancer cell lines. The results indicated that compounds similar to the target compound inhibited cell proliferation significantly while sparing normal cells .
Study 2: Antidiabetic Potential
In another investigation focusing on α-amylase inhibition, the compound exhibited promising results in vitro and in vivo. The study concluded that the compound could be a candidate for developing new antidiabetic therapies due to its selective inhibition and minimal cytotoxicity towards normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxol-Containing Analogs
Compound 872630-17-6 (N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide) shares the benzodioxol and imidazothiazole motifs but differs in the linker (carboxamide vs. acetamide) and substitution pattern.
Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) incorporates a triazole-benzodiazol hybrid structure. The bromophenyl substituent on the thiazole ring enhances halogen bonding interactions, which could improve target affinity compared to the target compound’s simpler phenyl group .
Imidazo[2,1-b]Thiazole-Acetamide Derivatives
Compound 5f (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide) and 5g (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide) feature chlorophenyl/fluorophenyl substituents on the imidazothiazole core. These electron-withdrawing groups increase polarity, as evidenced by higher melting points (215–217°C for 5f vs. 211–213°C for 5g), suggesting stronger crystal lattice interactions . In contrast, the target compound’s benzodioxol group may confer better lipophilicity for blood-brain barrier penetration.
Compound 18 (N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide) demonstrates anti-HIV activity, highlighting the imidazothiazole-acetamide scaffold’s versatility. The piperidinylsulfonyl group in 18 enhances solubility but may introduce metabolic instability compared to the target compound’s benzodioxol .
SIRT1-Targeting Analogs
SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) shares the phenyl-imidazothiazole core but replaces the acetamide with a quinoxaline-carboxamide. This modification confers potent SIRT1 activation (EC50 ~0.16 µM), whereas the target compound’s benzodioxol-oxy group may shift selectivity toward other sirtuin isoforms .
EX-527 (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide), a SIRT1 inhibitor, lacks the imidazothiazole scaffold but demonstrates how subtle structural changes (e.g., carbazole vs. benzodioxol) can invert activity profiles .
Key Research Findings
- Structural Flexibility : The acetamide linker in the target compound allows for modular substitution, balancing solubility (via polar groups) and lipophilicity (via benzodioxol) .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs in and , involving Suzuki coupling for imidazothiazole formation and nucleophilic acyl substitution for acetamide linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
